2-Amino-5,6,7-trifluorobenzothiazole
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Overview
Description
2-Amino-5,6,7-trifluorobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with amino and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7-trifluorobenzothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4,5-trifluoroaniline with thiourea in the presence of an oxidizing agent . The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is optimized for large-scale production, including the use of catalysts to speed up the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7-trifluorobenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles depending on the reagent used.
Scientific Research Applications
2-Amino-5,6,7-trifluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Amino-5,6,7-trifluorobenzothiazole exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-(trifluoromethyl)benzothiazole
- 2-Amino-4,6,7-trifluorobenzothiazole
- 2-Amino-5-fluorobenzothiazole
Uniqueness
2-Amino-5,6,7-trifluorobenzothiazole is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it particularly valuable in applications requiring high specificity and potency .
Properties
Molecular Formula |
C7H3F3N2S |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
5,6,7-trifluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H3F3N2S/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H2,11,12) |
InChI Key |
DQLAGXBUTICAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)SC(=N2)N |
Origin of Product |
United States |
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